N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide
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Description
The compound is a complex organic molecule with several functional groups. It contains a thieno[3,2-d]pyrimidin-1-yl group, which is a type of heterocyclic compound containing sulfur and nitrogen . It also has a 3,4-dimethoxyphenyl group, which is a type of aromatic compound with two methoxy (OCH3) substituents . Additionally, it has a fluorophenylmethyl group, which includes a phenyl ring with a fluorine atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. For example, the presence of the fluorine atom might increase the compound’s stability and affect its reactivity .Scientific Research Applications
Chemical Synthesis and Characterization
- A study described the Mn(III)/Cu(II)-mediated oxidative radical cyclization of alpha-(Methylthio)acetamides leading to erythrinanes, showcasing a method that could potentially be applied to the synthesis and functionalization of the mentioned compound, demonstrating its versatility in synthetic organic chemistry (Shiho Chikaoka et al., 2003).
Biological Applications and Potential
Research into radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET, indicates a broader scope for using such compounds in diagnostic imaging, highlighting the compound's potential in medical imaging research (F. Dollé et al., 2008).
Another study on the synthesis and antitumor activities of derivatives related to the structure of interest demonstrates its relevance in the development of anticancer agents, indicating the therapeutic potential of such compounds (Xiong Jing, 2011).
Molecular Docking and Drug Design
- The compound has been implicated in the synthesis, structure, and molecular docking analysis of an anticancer drug, suggesting its utility in the drug design and discovery process, particularly targeting cancer treatment (Gopal Sharma et al., 2018).
Herbicidal Activity
- Novel N‐(2‐Fluoro‐5(3‐methyl‐2,6‐dioxo‐4‐(trifluoromethyl)‐2,3‐dihydro‐pyrimidin‐1(6H)‐yl)phenyl)‐2‐phenoxyacetamide derivatives, related to the compound , have shown significant herbicidal activities, underscoring the potential agricultural applications of these compounds (Daoxin Wu et al., 2011).
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FN3O5S/c1-33-20-8-5-16(13-21(20)34-2)9-11-27-22(30)15-28-19-10-12-35-23(19)24(31)29(25(28)32)14-17-3-6-18(26)7-4-17/h3-8,10,12-13,23H,9,11,14-15H2,1-2H3/p+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXALGJUBNXIFSV-UHFFFAOYSA-O |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C[N+]2=C3C=CSC3C(=O)N(C2=O)CC4=CC=C(C=C4)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN3O5S+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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